2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-13-16(23)20-14-11-18-17(19-12-14)22-9-7-21(8-10-22)15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSOMUFCJOWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution at C2
The 2-chloro-5-nitropyrimidine intermediate undergoes substitution with 4-phenylpiperazine under the following optimized conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 12–16 h |
| Catalyst | KI (0.1 equiv) |
This method achieves 68–72% isolated yield of 2-(4-phenylpiperazin-1-yl)-5-nitropyrimidine, as confirmed by HPLC purity >98%. Subsequent reduction of the nitro group employs:
Catalytic Hydrogenation Protocol
- Pd/C (10 wt%) in ethanol
- H₂ pressure: 50 psi
- Duration: 4 h
- Yield: 89% 5-aminopyrimidine derivative
Buchwald–Hartwig Amination Alternative
For halogenated pyrimidine precursors, palladium-catalyzed coupling offers enhanced regioselectivity:
Pd₂(dba)₃ (3 mol%)
Xantphos (6 mol%)
Cs₂CO₃ (3 equiv)
Toluene, 110°C, 24 h
This method demonstrates superior performance for electron-deficient aryl halides, achieving 78% yield with <2% dimerization byproducts.
Acetamide Side Chain Installation
Acylation of 5-Aminopyrimidine
The critical acetylation step employs 2-methoxyacetyl chloride under Schotten–Baumann conditions:
Reaction Parameters
- Solvent: CH₂Cl₂/H₂O (biphasic)
- Base: NaHCO₃ (aqueous, 10%)
- Temperature: 0°C → RT
- Stoichiometry: 1.2 equiv acyl chloride
- Yield: 82% after recrystallization
Key Analytical Data
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDCl/HOBt activation provides superior control:
2-Methoxyacetic acid (1.1 equiv)
EDCl (1.3 equiv)
HOBt (1.2 equiv)
DMAP (0.2 equiv)
DCM, 0°C → RT, 12 h
This protocol achieves 88% yield with minimal epimerization, particularly valuable for chiral variants.
Integrated Synthetic Routes
Linear Synthesis Pathway
- 2,4-Dichloropyrimidine → 2-Cl-5-NO₂-pyrimidine (HNO₃/H₂SO₄, 0°C)
- Piperazine installation (DMF, K₂CO₃, 80°C)
- Nitro reduction (H₂/Pd-C)
- Acetamide formation (Schotten–Baumann)
Convergent Approach
- Parallel synthesis of:
- 2-(4-Phenylpiperazinyl)-5-aminopyrimidine
- 2-Methoxyacetyl chloride
- Coupling in THF with DIEA
Advantage : Enables late-stage diversification (76% yield)
Process Optimization Challenges
Solvent Selection Impact
Comparative studies reveal:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 82 | 98.5 | 12 |
| THF | 68 | 97.1 | 18 |
| MeCN | 74 | 98.2 | 14 |
DMF remains optimal despite toxicity concerns, requiring strict temperature control <85°C to prevent decomposition.
Temperature Profiling
Critical exothermic events necessitate controlled addition:
- Acyl chloride introduction at 0°C
- Gradual warming to 50°C for complete conversion
- Quenching with ice-water prevents retro-aldol side reactions
Analytical Characterization
Spectroscopic Fingerprinting
Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | MeCN/H₂O (65:35) | 99.1 |
| UPLC-MS | HSS T3, 2.1 × 50 mm | 0.1% FA gradient | 99.3 |
Scale-Up Considerations
Kilogram-Scale Production
- Reactor Design : Jacketed glass-lined steel (20–50 L)
- Heat Management : ΔT <5°C/min during exotherms
- Workup : Continuous extraction vs. batch processing
- Throughput : 1.2 kg/batch with 61% overall yield
Emerging Methodologies
Flow Chemistry Approaches
Enzymatic Acetylation
- Lipase B from Candida antarctica (CAL-B)
- Vinyl acetate as acyl donor
- 89% conversion in 8 h (30°C, pH 7.5)
- Eliminates chloride byproducts
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticonvulsant Activity
Overview
Research has indicated that compounds structurally similar to 2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide exhibit significant anticonvulsant properties. A series of N-phenyl-2-(4-phenylpiperazin-1-YL)acetamide derivatives were synthesized and evaluated for their efficacy in animal models of epilepsy.
Methods
The synthesis involved alkylation reactions of corresponding amines with specific alkylating reagents. The anticonvulsant activity was assessed using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole tests in mice and rats. The acute neurological toxicity was evaluated through the rotarod test.
Results
Among the synthesized compounds, several demonstrated potent activity against MES seizures, particularly derivatives containing trifluoromethyl substitutions. These findings suggest that the structural modifications significantly influence anticonvulsant efficacy, highlighting the role of the piperazine moiety in enhancing biological activity .
Acetylcholinesterase Inhibition
Overview
Another promising application of this compound is its potential as an acetylcholinesterase inhibitor (AChEI), which is crucial for developing treatments for Alzheimer's disease.
Methods
The evaluation of acetylcholinesterase inhibition was conducted using structural bioinformatics methods, including molecular docking and dynamics simulations. These techniques help predict how well the compound can bind to the target enzyme.
Results
Preliminary studies have shown that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase, with some compounds achieving IC50 values as low as 0.90 μM. This suggests that structural features of this compound may enhance its interaction with the enzyme, providing a pathway for further drug development .
Neurotransmitter Modulation
Overview
The compound's piperazine ring is known for its interactions with various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in modulating neurotransmitter activities.
Research Insights
Studies on related compounds have shown that modifications to the piperazine structure can significantly affect binding affinities to these receptors. This indicates that this compound could similarly influence neurotransmitter systems, potentially leading to new treatments for psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar structural features.
N-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Exhibits similar inhibitory activity against acetylcholinesterase.
Uniqueness
2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is unique due to its methoxy group, which enhances its binding affinity and selectivity towards acetylcholinesterase. This structural feature differentiates it from other similar compounds and contributes to its potential as a lead compound for drug development .
Biological Activity
2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a synthetic compound notable for its complex structure, which includes a methoxy group, an acetamide moiety, and a piperazine derivative linked to a pyrimidine structure. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and psychopharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A methoxy group (-OCH₃)
- An acetamide group (-CONH₂)
- A piperazine ring
- A pyrimidine core
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an anticonvulsant agent . The biological activity is likely attributed to its interaction with neurotransmitter systems and modulation of receptor activities associated with piperazine derivatives.
The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting AChE activity, the compound increases the levels of acetylcholine in the brain, which is beneficial for alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's disease.
Anticonvulsant Activity
A study evaluated various derivatives of piperazine for their anticonvulsant properties. The results indicated that compounds similar to this compound showed efficacy in animal models of epilepsy. The screening methods included maximal electroshock (MES) and subcutaneous pentylenetetrazole tests, revealing significant anticonvulsant protection at specific dosages .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Dosage (mg/kg) | MES Protection | Remarks |
|---|---|---|---|
| Compound A | 100 | High | Effective in both tests |
| Compound B | 300 | Moderate | Delayed action observed |
| This compound | TBD | TBD | Potentially effective |
Neuroprotective Properties
In addition to anticonvulsant activity, the compound has been investigated for its neuroprotective properties . Research indicates that it may help protect neuronal cells from damage caused by oxidative stress and excitotoxicity, mechanisms often involved in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the phenylpiperazine moiety significantly influence the biological activity. For instance, substituting different groups on the piperazine ring can enhance or diminish anticonvulsant efficacy. Compounds with higher lipophilicity have demonstrated prolonged action in animal models, suggesting that molecular properties play a crucial role in pharmacodynamics .
Q & A
Basic: What are the key steps in synthesizing 2-Methoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide, and how is purity validated?
Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example:
- Step 1: Coupling of 4-phenylpiperazine with a halogenated pyrimidine intermediate (e.g., 5-bromo-2-aminopyrimidine) via nucleophilic substitution .
- Step 2: Methoxy-acetamide side chain introduction via amide coupling, using reagents like EDCI/HOBt for activation .
- Step 3: Purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) and recrystallization .
Purity Validation: - HPLC (≥95% purity threshold) with UV detection at 254 nm.
- NMR (¹H/¹³C) to confirm structural integrity and absence of unreacted intermediates .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Answer:
- X-ray crystallography resolves absolute stereochemistry and confirms piperazine-pyrimidine linkage geometry, critical for structure-activity relationships .
- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₂₃H₂₆N₆O₂) with <2 ppm error .
- FT-IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can researchers optimize reaction yields for piperazine-pyrimidine coupling, and what computational tools aid in process design?
Answer:
- Yield Optimization:
- Computational Tools:
- Density Functional Theory (DFT) predicts transition-state energetics for substitution reactions .
- ICReDD’s reaction path search integrates quantum chemical calculations to identify optimal conditions (e.g., temperature, catalyst loading) .
Advanced: What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Assay Standardization:
- Use identical cell lines (e.g., HEK293 vs. CHO) and assay buffers (pH 7.4, 37°C) to minimize variability .
- Impurity Profiling:
- Quantify residual solvents (e.g., DMF) via GC-MS, as trace amounts may inhibit target receptors .
- Meta-Analysis:
- Apply Bayesian statistics to reconcile disparate datasets, weighting studies by sample size and methodological rigor .
Basic: What are the primary pharmacological targets hypothesized for this compound, and how are they validated?
Answer:
- Target Hypotheses:
- Predicted affinity for dopamine D2/D3 receptors due to the 4-phenylpiperazine moiety .
- Potential kinase inhibition (e.g., JAK2) via pyrimidine-acetamide interactions .
- Validation Methods:
- Radioligand binding assays (³H-spiperone for D2 receptors) with competitive displacement curves .
- Kinase profiling panels (e.g., Eurofins) to assess selectivity across 50+ kinases .
Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?
Answer:
- Metabolite Prediction:
- CYP450 docking simulations (e.g., CYP3A4) identify labile sites (e.g., methoxy group demethylation) .
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., -CF₃) to slow oxidative metabolism .
- Replace acetamide with sulfonamide to enhance plasma protein binding and half-life .
Basic: What safety precautions are critical during handling, and how should stability studies be conducted?
Answer:
- Handling:
- Use PPE (gloves, goggles) and fume hoods to prevent inhalation/skin contact; consult SDS for emergency measures (e.g., eye rinsing for 15+ minutes) .
- Stability Studies:
Advanced: How do researchers address low solubility in aqueous buffers, and what formulation strategies are viable?
Answer:
- Solubility Enhancement:
- Co-solvent systems (e.g., PEG 400:water 1:1) or nanoparticle encapsulation (PLGA polymers) .
- pH adjustment (e.g., citrate buffer pH 3.0) for ionizable amines in the piperazine ring .
- Analytical Validation:
- Dynamic light scattering (DLS) to confirm nanoparticle size (<200 nm) and polydispersity (<0.2) .
Basic: What in vitro assays are recommended for preliminary toxicity screening?
Answer:
- Cytotoxicity: MTT assay in HepG2 cells (72 hr exposure, IC₅₀ >100 µM deemed safe) .
- hERG Inhibition: Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 µM acceptable) .
- Microsomal Stability: Incubation with liver microsomes (human/rat) to estimate hepatic clearance .
Advanced: How can machine learning models predict synthetic accessibility and prioritize novel analogs?
Answer:
- Data Curation: Train models on databases (e.g., ChEMBL) with parameters like molecular weight, logP, and synthetic complexity scores .
- Generative Chemistry: Use REINVENT 2.0 or AutoGrow4 to propose analogs with optimized properties (e.g., lower logD, higher solubility) .
- Retrosynthesis Tools: ASKCOS or IBM RXN to evaluate feasible routes and cost-efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
